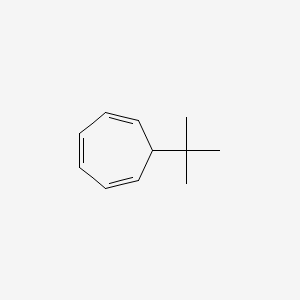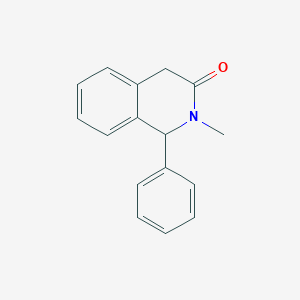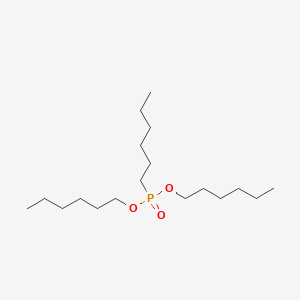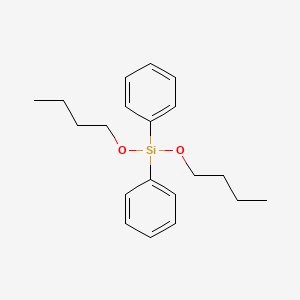
Dibutoxy(diphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoxy(diphenyl)silane: is an organosilicon compound characterized by the presence of two phenyl groups and two butoxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibutoxy(diphenyl)silane typically involves the reaction of diphenylsilane with butanol in the presence of a catalyst. The reaction proceeds through the substitution of hydrogen atoms on the silicon atom with butoxy groups. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain optimal reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Dibutoxy(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong acids or bases are typically used to facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutoxy(diphenyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .
Biology and Medicine: In biological research, this compound is used in the modification of surfaces to enhance biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the adhesion between different materials makes it valuable in the manufacturing of composite materials .
Wirkmechanismus
The mechanism of action of dibutoxy(diphenyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements to form stable complexes. This property is exploited in various applications, including surface modification and catalysis .
Vergleich Mit ähnlichen Verbindungen
Diphenylsilane: Similar structure but lacks the butoxy groups.
Phenylsilane: Contains only one phenyl group and three hydrogen atoms attached to silicon.
Dimethylsilane: Contains two methyl groups instead of phenyl or butoxy groups.
Uniqueness: Dibutoxy(diphenyl)silane is unique due to the presence of both phenyl and butoxy groups, which impart distinct chemical properties. The butoxy groups enhance its solubility in organic solvents, while the phenyl groups provide stability and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
13320-38-2 |
|---|---|
Molekularformel |
C20H28O2Si |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
dibutoxy(diphenyl)silane |
InChI |
InChI=1S/C20H28O2Si/c1-3-5-17-21-23(22-18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
OSMIWEAIYFILPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
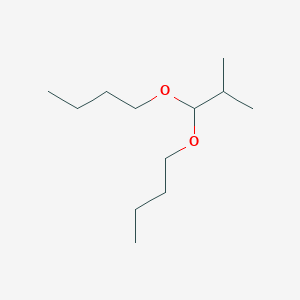
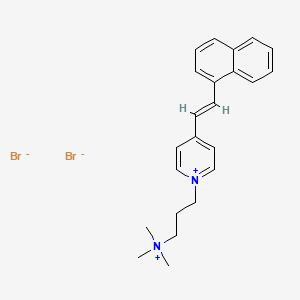

![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
